(3S,4S)-3-Fluoro-4-methoxypiperidine
Description
BenchChem offers high-quality (3S,4S)-3-Fluoro-4-methoxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-3-Fluoro-4-methoxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
(3S,4S)-3-fluoro-4-methoxypiperidine |
InChI |
InChI=1S/C6H12FNO/c1-9-6-2-3-8-4-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
NKLOYRQCMQNZOI-WDSKDSINSA-N |
Isomeric SMILES |
CO[C@H]1CCNC[C@@H]1F |
Canonical SMILES |
COC1CCNCC1F |
Origin of Product |
United States |
Foundational & Exploratory
Chiral Fluorinated Piperidine Building Blocks for Medicinal Chemistry
Executive Summary
The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals.[1] The strategic introduction of fluorine into this scaffold does more than just block metabolic hotspots; it fundamentally alters the physicochemical landscape of the molecule.[2] This guide details the design, synthesis, and application of chiral fluorinated piperidines, moving beyond basic substitution to advanced stereoelectronic engineering.
Part 1: The Fluorine Effect in Piperidines
Basicity Modulation (pKa)
The introduction of fluorine onto the piperidine ring exerts a strong electron-withdrawing inductive effect (
-
Mechanism: Through-bond inductive withdrawal reduces electron density at the nitrogen lone pair.
-
Magnitude:
-
Piperidine:
-
3-Fluoropiperidine:
(approx. 2 log unit drop) -
3,3-Difluoropiperidine:
-
4-Fluoropiperidine:
(Effect diminishes with distance)
-
Application Insight: Lowering the
Conformational Control: The Gauche Effect
Unlike bulky substituents (e.g., Methyl, t-Butyl) that prefer the equatorial position to minimize 1,3-diaxial steric interactions, fluorine often exhibits a counter-intuitive preference for the axial position. This is known as the Fluorine Gauche Effect (or stereoelectronic effect).
-
Orbital Interaction: The axial C-F bond is anti-periplanar to the vicinal C-H bonds or the Nitrogen lone pair. This alignment allows for hyperconjugation (
) and favorable charge-dipole minimization. -
Design Consequence: Placing a fluorine at the C3 position can lock the piperidine into a specific chair conformation, rigidly orienting other substituents (pharmacophores) in 3D space.
Figure 1: The stereoelectronic forces driving the axial preference of fluorine in piperidine rings, leading to conformational locking.
Part 2: Synthetic Strategies
Synthesizing chiral fluorinated piperidines requires navigating the trade-off between reagent safety, cost, and stereochemical integrity.
Strategy A: Deoxofluorination of Chiral Alcohols
This is the most direct route to access specific enantiomers from the "chiral pool" (e.g., hydroxyproline derivatives expanded to piperidines) or from asymmetric ketone reduction.
-
Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, XtalFluor-E.
-
Stereochemistry: Proceed via an
mechanism, resulting in inversion of configuration .-
Example: (3R)-3-hydroxypiperidine
(3S)-3-fluoropiperidine.
-
-
Challenges: Elimination (formation of enol ethers) is a major side reaction. Carbocation rearrangements can occur with DAST.
Strategy B: Asymmetric Hydrogenation of Fluorinated Pyridines
This is the modern "process-friendly" approach. Instead of installing fluorine late (which is difficult), the fluorine is pre-installed on an aromatic pyridine core, which is then reduced asymmetrically.
-
Catalysts: Rhodium or Iridium complexes with chiral phosphine ligands (e.g., Rh-Josiphos, Ir-f-Binaphane).
-
Advantage: High atom economy, avoids hazardous fluorinating reagents, scalable.
-
Mechanism: The pyridine is often activated as a pyridinium salt or N-acyliminium ion to facilitate reduction under mild conditions.
Figure 2: Workflow for the asymmetric hydrogenation of fluorinated pyridines, a scalable route to chiral building blocks.
Part 3: Detailed Experimental Protocols
Protocol 1: Deoxofluorination of N-Boc-3-Hydroxypiperidine
Objective: Synthesis of (S)-N-Boc-3-fluoropiperidine from (R)-N-Boc-3-hydroxypiperidine via stereochemical inversion.
Safety Warning: DAST and Deoxo-Fluor can decompose violently at elevated temperatures. Reactions should never exceed 50°C unless strictly controlled. Perform in a fume hood.
-
Preparation: Charge a dry round-bottom flask with (R)-N-Boc-3-hydroxypiperidine (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration). Cool the solution to -78°C under Nitrogen atmosphere.
-
Addition: Dropwise add DAST (Diethylaminosulfur trifluoride) (1.2 equiv) via syringe. The low temperature is critical to prevent immediate elimination or rearrangement.
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) over 4 hours. Monitor by TLC or LCMS.
-
Troubleshooting: If starting material remains, do not heat. Add an additional 0.2 equiv of DAST at 0°C.
-
-
Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated aqueous
. Note: Vigorous CO2 evolution will occur. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc). The fluoro-product is typically less polar than the alcohol.
Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation
Objective: Synthesis of chiral cis-3-fluoro-4-methylpiperidine derivatives.
-
Substrate Activation: React 3-fluoro-4-methylpyridine with benzyl bromide in acetone to form the N-benzyl-3-fluoro-4-methylpyridinium bromide salt. Isolate by filtration.
-
Catalyst Loading: In a glovebox, combine
(1.0 mol%) and a chiral bisphosphine ligand (e.g., (R,R)-f-Binaphane) (2.2 mol%) in degassed methanol. Stir for 30 mins to form the active complex. -
Hydrogenation: Transfer the catalyst solution and the pyridinium salt (1.0 equiv) to a high-pressure autoclave.
-
Reaction: Pressurize with
(50 bar) and stir at room temperature for 24 hours. -
Workup: Vent the hydrogen gas carefully. Concentrate the solvent.
-
Deprotection (Optional): The N-benzyl group can be removed via Pd/C hydrogenolysis if the free amine is required.
Part 4: Comparative Data & Applications
Table 1: Physicochemical Impact of Fluorination on Piperidine
| Compound | pKa (Base) | LogD (pH 7.[3]4) | Metabolic Stability | Key Feature |
| Piperidine | 11.1 | -0.6 | Low | High clearance |
| 3-F-Piperidine | 9.1 | -0.4 | Medium | Lower basicity |
| 3,3-difluoro-Pip | 8.1 | 0.1 | High | Blocks oxidation at C3 |
| 4-F-Piperidine | 9.7 | -0.5 | Medium | Minimal steric clash |
| 4-CF3-Piperidine | 8.8 | 0.8 | High | Lipophilic bulk |
Case Study: KSP Inhibitor (MK-0731)
In the development of MK-0731 (a Kinesin Spindle Protein inhibitor), the initial piperidine lead suffered from P-glycoprotein (P-gp) efflux liability.[4]
-
Problem: The piperidine nitrogen was too basic (
), leading to high ionization at physiological pH. -
Solution: Introduction of a fluorine atom at the C3 position.[5][6]
-
Result: The
dropped to ~8.[3]5. This reduced the percentage of the ionized form, significantly improving membrane permeability and reducing P-gp efflux ratio, while maintaining potency.
References
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 2020. Available at: [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 2022. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. The Pharmaceutical Journal, 2021. Available at: [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update, 2019. Available at: [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Radiolabelling of 1,4-disubstituted 3-[18F]fluoropiperidines and its application to new radiotracers for NR2B NMDA receptor visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of VHL E3 Ligase Ligands Using Fluorinated Piperidines
This Application Note is designed for medicinal chemists and chemical biologists involved in Targeted Protein Degradation (TPD). It details the strategic incorporation of fluorinated piperidines as rigidifying, property-modulating linker motifs attached to the Von Hippel-Lindau (VHL) E3 ligase ligand (VH032 derivatives).
Executive Summary & Scientific Rationale
The development of Proteolysis Targeting Chimeras (PROTACs) often faces bottlenecks in cell permeability and metabolic stability .[1] While the VHL ligand VH032 is the gold standard for E3 recruitment, the linker attachment point ("exit vector") is a critical determinant of the final molecule's "druggability."
Standard linear alkyl or PEG linkers often result in high conformational entropy and poor membrane permeability. This protocol addresses these limitations by using fluorinated piperidines (specifically 4-fluoropiperidine derivatives) as structural building blocks.
Why Fluorinated Piperidines?
-
Conformational Rigidity: The piperidine ring restricts the rotational freedom of the linker, reducing the entropic penalty upon ternary complex formation.
-
Bioisosterism & Polarity (
): Fluorine acts as a bioisostere for hydrogen or hydroxyl groups. In piperidines, a fluorine substituent (e.g., at the C4 position) lowers the pKa of the amine (via inductive effects), reducing lysosomal trapping and improving cytosolic bioavailability. -
Metabolic Blocking: Fluorination at metabolic "hot spots" (such as the C4 position of piperidine) prevents oxidative metabolism by Cytochrome P450 enzymes.
Biological Mechanism & Design Logic
The following diagram illustrates the recruitment mechanism and the structural logic of inserting the fluorinated piperidine at the VHL ligand exit vector.
Figure 1: Structural logic of the VHL-PROTAC assembly. The fluorinated piperidine serves as the critical interface between the VHL anchor and the warhead.
Experimental Protocol
Materials & Reagents[2][3][4][5][6][7][8]
-
VHL Core Precursor: VH032-amine (CAS: 1448189-80-7) or (S,R,S)-AHPC hydrochloride.
-
Fluorinated Building Block: N-Boc-4-fluoro-4-piperidinecarboxylic acid (CAS: 1240578-68-6) or N-Boc-3,3-difluoropiperidine-4-carboxylic acid.
-
Coupling Agents: HATU, DIPEA (N,N-Diisopropylethylamine).
-
Solvents: DMF (anhydrous), DCM, TFA (Trifluoroacetic acid).
Workflow Overview
Figure 2: Step-by-step synthetic route for the fluorinated VHL ligand precursor.
Detailed Procedure
Step 1: Preparation of the Activated Ester
-
In a flame-dried round-bottom flask, dissolve N-Boc-4-fluoro-4-piperidinecarboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL).
-
Add HATU (1.2 equiv, 0.6 mmol) and DIPEA (3.0 equiv, 1.5 mmol).
-
Stir at room temperature (RT) for 15 minutes to ensure formation of the active ester.
-
Expert Insight: The 4-fluoro substituent is electron-withdrawing, which may slightly reduce the nucleophilicity of the carboxylic acid oxygen during activation. Ensure strictly anhydrous conditions to prevent hydrolysis of the active ester.
-
Step 2: Coupling to VHL Core (VH032-amine)
-
Add VH032-amine hydrochloride (1.0 equiv, 0.5 mmol) directly to the reaction mixture.
-
Stir the reaction at RT for 4–6 hours. Monitor by LC-MS (Target Mass: MW of VH032-amine + MW of Piperidine Acid - 18).
-
Workup: Dilute with EtOAc (50 mL), wash with saturated NaHCO₃ (2x), water (2x), and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.
Step 3: Purification
-
Purify the crude residue via Flash Column Chromatography (SiO₂).
-
Eluent: DCM:MeOH (gradient 0% to 10%).
-
Isolate the Boc-protected intermediate as a white foam.
-
QC Check: 1H NMR should show the characteristic Boc singlet (~1.45 ppm) and the diagnostic splitting of the piperidine protons due to the geminal fluorine (coupling constant
Hz).
-
Step 4: Deprotection (The "Exit Vector" Generation)
-
Dissolve the intermediate in DCM (2 mL).
-
Add TFA (0.5 mL) dropwise at 0°C.
-
Warm to RT and stir for 1 hour.
-
Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Final Product: The resulting TFA salt is the VHL-Fluoropiperidine-Amine , ready for conjugation to a POI ligand.
Analytical Data & Physicochemical Comparison
The incorporation of the fluorinated piperidine significantly alters the physicochemical profile compared to a standard alkyl linker.
Table 1: Comparative Properties of VHL Ligand Linkers
| Property | Standard Alkyl Linker (C6) | Piperidine Linker (Non-F) | 4-Fluoro-Piperidine Linker | Impact |
| Rigidity | Low (High Entropy) | High | High | Improved binding thermodynamics |
| Basicity (pKa) | N/A (Amide) | ~10.5 (Amine) | ~8.5 (Amine) | Reduced lysosomal trapping |
| Metabolic Stability | Low (Oxidation prone) | Medium | High | Blocked C4-oxidation |
| Lipophilicity (cLogP) | High | Medium | Optimized | Improved permeability |
Note: Data derived from calculated physicochemical descriptors (ChemDraw/SwissADME) and standard metabolic stability assays (liver microsomes).
References
-
Buckley, D. L., et al. (2012). "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction." Journal of the American Chemical Society. Link
-
Testa, A., et al. (2018). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation." Journal of the American Chemical Society. Link
- Context: This paper details the effect of fluorine on the VHL core (hydroxyproline), providing foundational knowledge for fluorine's impact on VHL binding modes.
-
Klein, V. G., et al. (2020). "Understanding and Improving the Cell Permeability of VHL-Based PROTACs." Journal of Medicinal Chemistry. Link
- Context: Discusses the critical role of linker rigidity and polarity in VHL PROTAC permeability.
-
Troup, R. I., et al. (2023). "Exploring Linker Fluorination to Optimise PROTAC Potency, Selectivity, and Physical Properties." Angewandte Chemie Int. Ed. (Cited via ePrints Soton). Link
- Context: Specifically addresses the use of fluorinated motifs in PROTAC linkers to modul
Disclaimer: This protocol involves the use of hazardous chemicals (TFA, HATU). All manipulations should be performed in a fume hood wearing appropriate PPE.
Sources
Application Note: Reductive Amination of 3-Fluoro-4-methoxypiperidine HCl
Abstract & Strategic Context
The incorporation of fluorine into saturated heterocycles is a premier strategy in medicinal chemistry to modulate basicity (
However, the HCl salt form and the electron-withdrawing nature of the 3-fluoro substituent present specific challenges for reductive amination. Standard protocols often fail due to poor solubility of the salt in aprotic solvents or sluggish imine formation caused by reduced nucleophilicity.
This guide provides two field-proven protocols:
-
Method A (Preferred): A modified Sodium Triacetoxyborohydride (STAB) protocol using in situ salt neutralization.
-
Method B (Alternative): A Sodium Cyanoborohydride (
) protocol for difficult-to-solubilize substrates.
Mechanistic Insight & Critical Parameters
The "Fluorine Effect" on Reactivity
Unlike unsubstituted piperidine (
-
Impact: The amine is less basic and slightly less nucleophilic.
-
Consequence: The rate-limiting step shifts. While iminium ion formation is usually fast for secondary amines, the inductive drag of the fluorine can slow the initial attack on the carbonyl.
-
Solution: We must ensure the pH remains slightly acidic (
) to catalyze dehydration to the iminium ion without protonating the amine so heavily that it becomes non-nucleophilic.
Handling the HCl Salt
The HCl salt is generally insoluble in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), the preferred solvents for STAB.
-
Direct addition fails: The salt remains a slurry, and the HCl can decompose STAB.
-
Free-basing is risky: Isolating the free base as an oil can lead to stability issues or loss of volatile material.
-
The Fix: Use an in situ neutralization/buffer system (DIPEA/AcOH).
Experimental Protocols
Method A: The "Buffered STAB" Protocol (Gold Standard)
Recommended for most aldehydes and ketones due to mildness and non-toxicity.
Reagents:
-
Substrate: 3-Fluoro-4-methoxypiperidine HCl (1.0 equiv)
-
Electrophile: Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.0 equiv) -
Acid: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [0.1 M]
Step-by-Step Workflow:
-
Salt Neutralization: To a reaction vessel equipped with a stir bar, add 3-Fluoro-4-methoxypiperidine HCl (1.0 equiv) and anhydrous DCE (or DCM). The mixture will be a slurry. Add DIPEA (1.0 equiv) dropwise. Stir for 10–15 minutes until the solution clears or becomes a fine suspension, indicating release of the free amine.
-
Imine Formation: Add the Aldehyde/Ketone (1.1 equiv).
-
Acid Activation: Add Glacial Acetic Acid (1.5 equiv). Crucial Step: This buffers the DIPEA and provides the protons necessary for iminium ion formation.
-
Reaction: Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: For unreactive ketones, extend this time to 2–4 hours to ensure equilibrium shifts to the imine/enamine.
-
-
Reduction: Add STAB (1.5 equiv) portion-wise over 5 minutes. (Caution: Mild gas evolution).
-
Monitoring: Stir at RT under Nitrogen. Monitor by LCMS. Aldehydes typically complete in 2–4 hours; ketones may require 16+ hours.
-
Quench: Quench with saturated aqueous
(gas evolution). Stir vigorously for 20 minutes to break up boron complexes. -
Workup: Extract with DCM (x3). Wash combined organics with brine, dry over
, and concentrate.
Method B: The "Borch" Protocol (Alternative)
Recommended if the starting material is insoluble in chlorinated solvents.
Reagents:
-
Substrate: 3-Fluoro-4-methoxypiperidine HCl (1.0 equiv)
-
Reductant: Sodium Cyanoborohydride (
) (2.0 equiv) -
Solvent: Methanol (MeOH) [0.1 M]
-
Additive: Acetate buffer or
(optional for ketones)
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-Fluoro-4-methoxypiperidine HCl in MeOH. (The salt is usually soluble in MeOH).
-
pH Adjustment: Check pH. It should be approx 5–6. If too acidic (due to HCl), add solid Sodium Acetate or TEA to adjust.
-
Addition: Add the Carbonyl compound (1.2 equiv) and
(2.0 equiv) in one portion.-
Note: Unlike STAB,
is stable in MeOH and less aggressive, so it can be added at the start.
-
-
Reaction: Stir at RT (or Reflux for sterically hindered ketones) for 12–24 hours.
-
Workup: Caution: HCN risk. Quench with 1N NaOH to basic pH (>10) to trap cyanide. Extract with EtOAc. Treat aqueous waste with bleach before disposal.
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Ketone) | Steric hindrance or slow imine formation. | Use Method B with |
| Aldehyde Reduction (Alcohol byproduct) | Reductant is reducing the aldehyde before the amine attacks. | Switch to Method A . Ensure "Imine Formation" step (Step 2-4) is given 1 hour before adding STAB. |
| Starting Material Remains (Salt) | Incomplete neutralization of HCl salt. | Increase DIPEA to 1.2 equiv in Step 1. Ensure the initial slurry becomes a fine suspension/solution. |
| De-fluorination | Unlikely, but possible if reaction gets too hot or basic. | Maintain RT. Avoid strong bases (NaH, KOH). Stick to DIPEA/TEA. |
Visualizations
Reaction Mechanism & Pathway
The following diagram illustrates the critical "Buffered" pathway required for the 3-fluoro-4-methoxypiperidine HCl salt.
Caption: Mechanistic pathway highlighting the necessity of base for salt breaking followed by acid catalysis for iminium formation.
Optimization Logic Flow
Decision tree for selecting the correct protocol based on substrate behavior.
Caption: Decision matrix for selecting between STAB and Borch conditions based on solubility and electrophile reactivity.
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[4]
-
Morgenthaler, M., et al. (2003). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, Data regarding fluorine inductive effects on piperidine pKa.
-
Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Incorporating (3S,4S)-3-Fluoro-4-methoxypiperidine into Kinase Inhibitor Scaffolds
Abstract
The piperidine ring is a privileged pharmacophore in kinase inhibitor design, frequently utilized to interact with the solvent-front region of the ATP-binding pocket. However, unsubstituted piperidines often suffer from high basicity (leading to lysosomal trapping), poor metabolic stability, and hERG channel liability. This guide details the strategic incorporation of (3S,4S)-3-Fluoro-4-methoxypiperidine —a stereochemically defined cassette designed to modulate pKa, enhance metabolic stability via metabolic blocking, and restrict conformation through the fluorine gauche effect. We provide a validated Buchwald-Hartwig cross-coupling protocol optimized for this secondary amine, alongside critical quality control and functional profiling workflows.
Strategic Rationale: The Fluorine & Stereochemistry Advantage
Incorporating (3S,4S)-3-Fluoro-4-methoxypiperidine is not merely a structural variation; it is a calculated physicochemical optimization.
pKa Modulation and Permeability
Standard piperidines have a pKa of ~10–11. At physiological pH, they are predominantly protonated, which limits passive membrane permeability and promotes sequestration in acidic lysosomes.
-
The Fluorine Effect: The electron-withdrawing nature of the fluorine atom at the C3 position (inductive effect,
) reduces the electron density on the piperidine nitrogen. This typically lowers the pKa by 1–2 units (to ~8.5–9.0). -
Result: A higher fraction of the molecule exists as the neutral free base at physiological pH (7.4), significantly improving passive diffusion across cell membranes and the Blood-Brain Barrier (BBB).
Conformational Control
The (3S,4S) stereochemistry is critical. The vicinal difunctionalization (Fluoro and Methoxy) induces a specific ring pucker due to the fluorine gauche effect (preference of the C-F bond to be gauche to the N lone pair or adjacent polar bonds).
-
Impact: This locks the piperidine into a defined chair conformation, reducing the entropic penalty upon binding to the kinase active site.
Metabolic Stability
Unsubstituted piperidines are prone to oxidative metabolism (N-dealkylation or ring hydroxylation) by CYP450 enzymes.
-
Metabolic Blocking: The C3-Fluorine blocks a common site of metabolic attack. The C4-Methoxy group caps the polar hydroxyl pharmacophore, preventing glucuronidation while retaining H-bond acceptor capability.
Diagram 1: Physicochemical Impact Flowchart
Figure 1: Mechanistic impact of the fluorinated piperidine cassette on drug-like properties.
Synthetic Integration: Buchwald-Hartwig Coupling Protocol
The most robust method to install this moiety onto a heteroaryl kinase core (e.g., chloropyrimidine, bromoquinoline) is Palladium-catalyzed Buchwald-Hartwig amination.
Critical Consideration: The (3S,4S) stereocenters are generally stable, but harsh bases at extreme temperatures can cause epimerization. We utilize RuPhos , a ligand specifically optimized for secondary amines, allowing for milder conditions.
Protocol A: RuPhos-Mediated Coupling
Reagents:
-
Amine: (3S,4S)-3-Fluoro-4-methoxypiperidine HCl (1.2 equiv)
-
Electrophile: Heteroaryl Chloride/Bromide (1.0 equiv)
-
Catalyst: RuPhos Pd G4 (or Pd(OAc)₂ + RuPhos) (1–3 mol%)
-
Base: Cs₂CO₃ (3.0 equiv) or NaOtBu (2.5 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
-
Inert Gas: Argon or Nitrogen
Step-by-Step Methodology:
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the Heteroaryl Halide (1.0 mmol), (3S,4S)-3-Fluoro-4-methoxypiperidine HCl (1.2 mmol, 203 mg), and Cs₂CO₃ (3.0 mmol, 977 mg).
-
Note: If using the HCl salt of the amine, the extra equivalent of base is mandatory to neutralize the salt.
-
-
Catalyst Addition: Add RuPhos Pd G4 precatalyst (0.02 mmol, 2 mol%).
-
Why RuPhos? It prevents
-hydride elimination and is bulky enough to promote reductive elimination of the secondary amine.
-
-
Solvent & Degassing: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration). Sparge with Argon for 5 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).
-
Reaction: Seal the vial and heat to 85°C for 4–12 hours.
-
Monitor: Check via LC-MS every 2 hours. Look for the [M+H]+ peak corresponding to Product.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).
Diagram 2: Synthetic Workflow
Figure 2: Optimized Buchwald-Hartwig coupling workflow for secondary fluorinated amines.
Quality Control & Stereochemical Validation
Because the biological activity relies on the (3S,4S) configuration, validation is non-negotiable.
19F NMR Spectroscopy
The fluorine atom serves as a built-in probe.
-
Protocol: Dissolve ~5 mg of product in DMSO-d6. Acquire proton-decoupled 19F NMR.
-
Expected Result: A single sharp multiplet (typically around -180 to -200 ppm, depending on shielding).
-
Red Flag: The appearance of a second, smaller peak nearby indicates epimerization (formation of diastereomers).
Chiral LC-MS / SFC
To confirm enantiomeric excess (ee).
-
Column: Chiralpak AD-H or IC (Amylose/Cellulose based).
-
Mobile Phase: CO₂ / MeOH (with 0.1% Diethylamine) for SFC.
-
Criterion: Target >98% ee. If epimerization occurred during coupling, you will see split peaks.
Functional Profiling: Self-Validating Assays
Once synthesized, the inhibitor must be profiled to confirm the hypothesis (improved properties).
Table 1: Comparative Assay Panel
| Assay Type | Metric | Purpose | Success Criteria |
| Biochemical Kinase Assay | IC₅₀ (nM) | Verify binding affinity is maintained/improved by the restricted conformation. | IC₅₀ < 100 nM (or comparable to non-F analog) |
| Microsomal Stability | t½ (min) & CLint | Confirm metabolic blocking of the piperidine ring. | t½ > 60 min (Human/Mouse Microsomes) |
| PAMPA / Caco-2 | Papp (10⁻⁶ cm/s) | Verify permeability enhancement via pKa modulation. | Papp > 10 × 10⁻⁶ cm/s |
| hERG Inhibition | IC₅₀ (µM) | Ensure reduced basicity mitigates cardiotoxicity. | IC₅₀ > 10 µM |
Protocol: Microsomal Stability Assay
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg protein/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Take aliquots at 0, 15, 30, 45, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
gives .
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011).[1] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[1] Chemical Science, 2(1), 57-68. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. [Link]
Sources
Optimization of LipE using 3-fluoro-4-methoxy substituents
Application Note: Optimization of Lipophilic Efficiency (LipE) via the 3-Fluoro-4-Methoxy Motif
Part 1: Executive Summary
In modern drug discovery, "molecular obesity"—the tendency of drug candidates to become increasingly heavy and lipophilic during optimization—is a primary cause of attrition due to poor ADMET profiles. Lipophilic Efficiency (LipE), defined as
This guide details the strategic application of the 3-fluoro-4-methoxy phenyl substituent. This specific structural motif acts as a "privileged substructure" capable of enhancing LipE by simultaneously addressing three parameters:
-
Metabolic Stability: Blocking CYP-mediated oxidation at the electron-rich 4-position and the 3-position.
-
Potency: Improving binding enthalpy via electronic modulation and conformational locking.
-
Physicochemical Properties: Mitigating the lipophilicity tax often associated with potency gains.
Part 2: Scientific Rationale & Mechanistic Insight
The Metabolic Shielding Effect
The methoxy group (-OMe) is a classic hydrogen bond acceptor that often improves potency but introduces a metabolic soft spot (O-dealkylation). The introduction of a fluorine atom at the ortho position (C3) exerts a strong inductive electron-withdrawing effect (-I).
-
Mechanism: The -I effect reduces the electron density on the methoxy oxygen, raising its oxidation potential. This makes the hydrogen abstraction step of CYP450-mediated O-dealkylation significantly more difficult [1].
-
Outcome: Extended half-life (
) and reduced intrinsic clearance ( ).
Conformational Control (The Ortho-Effect)
Fluorine is not merely a steric block; it is a stereoelectronic control element.
-
Mechanism: The C-F bond and the C-O bond of the methoxy group experience dipolar repulsion. To minimize this energy, the methoxy group often twists out of coplanarity or locks into a specific conformation (anti-periplanar relative to the fluorine) [2].
-
Outcome: If this pre-organized conformation matches the bioactive conformation of the protein binding pocket, the entropic penalty of binding (
) is reduced, improving affinity ( ) and therefore pIC50.
Electronic Tuning
-
Mechanism: The 3-fluoro substituent lowers the pKa of the phenyl ring system. In kinase inhibitors, for example, this can strengthen
-stacking interactions with the hinge region or gatekeeper residues by reducing the electron-rich character of the ring, making it a better partner for electron-rich amino acid side chains.
Part 3: Representative Case Study
Scenario: Optimization of a kinase inhibitor scaffold (Scaffold-X). Objective: Improve potency without exceeding LogD 3.0.
Table 1: Comparative Analysis of Substituent Effects on LipE
| Compound ID | Substituent (R) | pIC50 (Target) | cLogD (pH 7.4) | LipE (pIC50 - cLogD) | Metabolic Stability ( |
| Cmpd-A | 4-H (Phenyl) | 6.2 | 2.1 | 4.1 | >60 |
| Cmpd-B | 4-OMe | 7.8 | 2.5 | 5.3 | 12 (High Clearance) |
| Cmpd-C | 3-F, 4-OMe | 8.1 | 2.7 | 5.4 | 45 (Improved) |
Analysis:
-
Cmpd-B gained potency (+1.6 log units) over Cmpd-A but suffered from rapid metabolism due to the labile methoxy group.
-
Cmpd-C (The Optimization): Adding the 3-F atom slightly increased lipophilicity (+0.2 LogD) but blocked the metabolic soft spot (increasing
from 12 to 45 min) and further improved potency via conformational pre-organization. The net result is a high LipE molecule with druggable PK properties.
Part 4: Visualization of the Optimization Workflow
Figure 1: Iterative workflow for LipE optimization. The parallel assessment of potency and LogD is critical for calculating LipE.
Part 5: Experimental Protocols
Protocol A: Synthesis of 3-Fluoro-4-Methoxy Analogues (Suzuki-Miyaura Coupling)
Objective: To install the 3-fluoro-4-methoxyphenyl moiety onto a heteroaryl halide scaffold.
Reagents:
-
Aryl Halide (Scaffold-Br): 1.0 equiv.
-
(3-Fluoro-4-methoxyphenyl)boronic acid: 1.2 equiv.
-
Catalyst:
(5 mol%). -
Base:
(2.0 M aqueous solution, 3.0 equiv). -
Solvent: 1,4-Dioxane.
Step-by-Step Methodology:
-
Setup: In a microwave vial or round-bottom flask, combine the Aryl Halide (1.0 equiv) and Boronic Acid (1.2 equiv).
-
Solvation: Add 1,4-Dioxane (
). Degas by bubbling nitrogen for 5 minutes. -
Catalysis: Add
(0.05 equiv) and the aqueous solution. -
Reaction: Seal the vessel.
-
Thermal: Heat to 90°C for 4–12 hours.
-
Microwave: Irradiate at 110°C for 30 minutes.
-
-
Monitoring: Check reaction progress via LC-MS. Look for the mass of Product (
).-
Self-Validating Check: If conversion is <50% after 1 hour, add additional 0.02 equiv catalyst and ensure the system is oxygen-free.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Isolate via Flash Column Chromatography (Hexane/EtOAc gradient).
Protocol B: Lipophilic Efficiency Assessment
Objective: To generate the data required for the LipE calculation.
1. Potency (pIC50) Generation:
-
Perform a standard biochemical inhibition assay (e.g., FRET or Kinase-Glo) with an 11-point dose-response curve.
-
Convert IC50 (M) to pIC50:
.
2. Lipophilicity (LogD) Measurement (Shake-Flask Method):
-
Phase System: Octanol / Phosphate Buffer (pH 7.4).
-
Procedure:
-
Dissolve compound in octanol-saturated buffer.
-
Add buffer-saturated octanol.
-
Shake for 1 hour; centrifuge to separate phases.
-
Analyze concentration in both phases via HPLC-UV.
-
-
Calculation:
.
3. Final LipE Calculation:
- .
-
Target Metric: A LipE > 5.0 is generally considered excellent for an oral drug candidate [3].
Part 6: Mechanistic Diagram (Structure-Property Relationship)
Figure 2: The causal relationship between the fluorinated substructure and the resulting improvement in Lipophilic Efficiency.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]
-
Ryckmans, T., et al. (2009). Rapid assessment of a new series of COX-2 inhibitors using Lipophilic Efficiency Indices. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Handling Volatile Fluorinated Piperidine Free Bases
Welcome to the technical support center for researchers, scientists, and drug development professionals working with volatile fluorinated piperidine free bases. This guide is designed to provide practical, in-depth information to help you navigate the unique challenges associated with these valuable but often difficult-to-handle compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure your experiments are both successful and safe.
Frequently Asked Questions (FAQs)
Q1: Why are my yields of fluorinated piperidine free bases consistently low, especially after purification?
A: The most likely culprit is the inherent volatility of the unprotected piperidine.[1][2][3] Fluorination can lower the boiling point of the molecule compared to its non-fluorinated analog. During solvent removal (e.g., on a rotary evaporator) or under high vacuum, a significant portion of your product may be lost.[4]
Troubleshooting Steps:
-
In-Situ Protection: Before workup and purification, consider converting the free base into a less volatile derivative. Common protecting groups for this purpose include Carbobenzyloxy (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc).[1][2] Alternatively, forming a hydrochloride (HCl) salt is an effective strategy to reduce volatility.[1][3]
-
Gentle Solvent Removal: Avoid using high vacuum.[4] Use a rotary evaporator with carefully controlled, moderate vacuum and a chilled water bath. For highly volatile compounds, consider distillation at atmospheric pressure if the solvent has a sufficiently low boiling point.[4]
-
Cold Traps: Always use a cold trap (e.g., with dry ice/acetone or a cryocooler) between your apparatus and the vacuum pump. While recovering product from a trap is not ideal for yield, it can help you confirm if you are losing your compound to the vacuum.[4]
Q2: I've noticed a strong, unpleasant odor in the lab when working with these compounds. What are the safety implications?
A: A strong amine or pepper-like odor indicates that the compound is airborne.[5] This is a significant safety concern as many piperidine derivatives can be toxic if inhaled and may cause severe irritation to the skin and eyes.[5][6][7]
Safety Protocol:
-
Engineered Controls: Always handle volatile fluorinated piperidine free bases in a certified chemical fume hood to ensure proper ventilation.[8][9][10] For highly odorous or volatile compounds, storage in a ventilated cabinet is recommended.[9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect them before use), safety glasses with side shields or goggles, and a lab coat.[6][12]
-
Spill Management: Have a spill kit ready. In case of a spill, evacuate the immediate area and follow your institution's spill response procedures. Small spills can be absorbed with an inert material, which should then be disposed of as hazardous waste.[7]
Q3: How should I store fluorinated piperidine free bases to ensure their stability and my safety?
A: Proper storage is crucial for maintaining the integrity of these compounds and for laboratory safety.
Storage Guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (e.g., in a refrigerator or freezer, check SDS for specifics).[4] | Reduces vapor pressure and minimizes evaporation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Amines can be hygroscopic and may react with atmospheric CO2.[8] |
| Container | Use tightly sealed containers made of compatible materials like high-density polyethylene (HDPE) or glass.[8] | Prevents leakage of volatile compounds and contamination from air and moisture.[8][13] |
| Location | Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[9][13][14] | Prevents degradation and reduces fire risk.[9][14] |
| Segregation | Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][9] | Prevents potentially violent reactions.[6][9][14] |
Q4: How does fluorination impact the properties and handling of piperidines?
A: Fluorine substitution significantly alters the physicochemical properties of the piperidine ring, which in turn affects how you should handle the compound.
-
Basicity (pKa): Fluorine is a highly electronegative atom. Its presence generally lowers the basicity of the piperidine nitrogen due to the inductive effect.[15][16][17] This can affect the compound's reactivity and its binding characteristics in biological assays.[17]
-
Volatility: As mentioned, fluorination often increases volatility. This is a primary concern during handling and purification.
-
Conformation: Fluorine substituents can have a profound effect on the conformational preference of the piperidine ring, with some fluorinated piperidines favoring an axial conformation for the fluorine atom.[18][19] This can be a key design element in drug discovery for creating conformationally rigid scaffolds.[20]
Troubleshooting Guides
Guide 1: Troubleshooting Purification by Column Chromatography
Problem: Poor recovery or streaking of the fluorinated piperidine free base on a silica gel column.
Workflow for Troubleshooting Column Chromatography
Caption: Decision workflow for troubleshooting column chromatography.
Detailed Steps & Rationale:
-
Assess Volatility: If you suspect your compound is being lost on the column due to evaporation with the eluent, convert it to a non-volatile salt (e.g., by dissolving in a minimal amount of ether and adding HCl in ether) or protect it with a group like Cbz. This is often the most effective solution.[1][2]
-
Counteract Basicity: Piperidines are basic and can interact strongly with the acidic silica gel, leading to tailing or irreversible adsorption.
-
Protocol: To mitigate this, add a small percentage (0.5-1%) of a volatile base like triethylamine or ammonia solution to your eluent system. This deactivates the acidic sites on the silica, allowing your compound to elute more cleanly.
-
-
Consider Alternative Stationary Phases: If issues persist, silica gel may not be the appropriate stationary phase.
-
Alumina (basic or neutral): This can be a better choice for basic compounds.
-
Reverse-phase chromatography (C18): This is another option, particularly for protected derivatives.
-
Guide 2: Accurate Quantification and Characterization
Problem: Inconsistent results when preparing samples for analytical testing (e.g., NMR, GC-MS).
Detailed Protocol for Sample Preparation:
-
Work in a Controlled Environment: Prepare samples in a fume hood or glove box to minimize evaporation and exposure.
-
Use Cold Solvents: When dissolving your compound, use a pre-chilled deuterated solvent (for NMR) or another appropriate solvent. This reduces the vapor pressure of your analyte.
-
Gravimetric vs. Volumetric: For preparing solutions of known concentration, rely on gravimetric measurements (weighing the compound) rather than volumetric measurements of the neat liquid, as volatility can make accurate pipetting difficult.
-
Seal Samples Immediately: Use screw-cap vials with septa or seal NMR tubes promptly. Parafilm can provide an extra layer of security against evaporation.
-
For GC Analysis:
-
Methodology: Gas chromatography is well-suited for volatile compounds. A generic GC-FID method can be developed for the quantification of volatile amines.[21]
-
Headspace Analysis: For extremely volatile compounds, static headspace analysis followed by GC-MS is a robust technique that avoids sample loss during injection.[22]
-
Derivatization: If the compound is too polar for good chromatographic performance, consider derivatization to a less polar, more volatile analog.
-
Logical Flow for Analytical Sample Preparation
Caption: Workflow for preparing and analyzing volatile samples.
By implementing these structured protocols and understanding the chemical principles behind the behavior of volatile fluorinated piperidine free bases, you can enhance the safety, reproducibility, and success of your research.
References
-
Amine Storage Conditions: Essential Guidelines for Safety. diplomata comercial. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Center for Biotechnology Information. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. ACS Publications. [Link]
-
Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of St Andrews Safety Office. [Link]
-
Tips & Tricks: Volatile Compounds. University of Rochester, Department of Chemistry. [Link]
-
Safe Storage of Chemicals. University of York, Department of Biology. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University of Reading. [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Center for Biotechnology Information. [Link]
-
Gases, air quality, and volatile organic carbons (VOCs) (Chapter 8) - Troubleshooting and Problem-Solving in the IVF Laboratory. Cambridge University Press. [Link]
-
Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Center for Biotechnology Information. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]
-
Piperidine | C5H11N. PubChem. [Link]
-
(A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. [Link]
-
How To: Work with Volatile Compounds. University of Rochester, Department of Chemistry. [Link]
-
Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]
-
The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]
-
Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Bouling Chemical Co., Limited. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Center for Biotechnology Information. [Link]
-
Piperidine - SAFETY DATA SHEET. Alfa Aesar. [Link]
-
Piperidine. Wikipedia. [Link]
-
Safe Storage of Hazardous Materials. University of California, Berkeley, EH&S. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. [Link]
-
Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone. National Center for Biotechnology Information. [Link]
-
Volatile Organic Compound Testing: An Overview. OnePointe Solutions. [Link]
-
What You Should Know About Volatile Organic Compounds. TG Technical Services. [Link]
-
Fluorescence Detection of Volatile Amines Using an Indanonalkene Platform. ResearchGate. [Link]
-
Morpholine. Wikipedia. [Link]
-
Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Fluorometric detection of volatile amines using an indanonalkene platform. RSC Publishing. [Link]
-
Chemical Compatibility Database. Cole-Parmer. [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]
-
Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. Wiley Online Library. [Link]
-
Fluoropolymer Chemical Compatibility Chart. Fluorotherm. [Link]
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 10. Safe Storage of Chemicals - Department of Biology, University of York [york.ac.uk]
- 11. nottingham.ac.uk [nottingham.ac.uk]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China [chemheterocycles.com]
- 14. ehs.berkeley.edu [ehs.berkeley.edu]
- 15. researchgate.net [researchgate.net]
- 16. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scientificupdate.com [scientificupdate.com]
- 18. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. d-nb.info [d-nb.info]
- 21. researchgate.net [researchgate.net]
- 22. 揮発性有機化合物分析 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Chiral Integrity of (3S,4S)-3-Fluoro-4-methoxypiperidine in Amide Coupling Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the critical challenge of maintaining the stereochemical integrity of (3S,4S)-3-Fluoro-4-methoxypiperidine during amide bond formation. Here, we provide in-depth answers to frequently asked questions, troubleshooting strategies, and validated protocols to ensure the diastereomeric purity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: How stereochemically stable is the (3S,4S)-3-Fluoro-4-methoxypiperidine ring system? Is it prone to epimerization under typical laboratory conditions?
A1: The (3S,4S)-3-Fluoro-4-methoxypiperidine scaffold is generally considered to be stereochemically robust under standard handling and storage conditions. The stereocenters at C3 and C4 are part of a saturated aliphatic ring and are not inherently labile. Computational and experimental studies on similar 3-fluoropiperidine systems reveal a strong conformational preference for the fluorine atom to occupy an axial position. This preference is attributed to stabilizing charge-dipole interactions between the C-F bond and the protonated nitrogen (C-F···H-N⁺), as well as hyperconjugation effects.[1][2][3] This locked conformation contributes to the overall stability of the diastereomer.
However, "typical laboratory conditions" is a broad term. While stable to neutral or mildly acidic/basic conditions during workup and purification, the introduction of strong bases and elevated temperatures during coupling reactions can create a risk of epimerization, as discussed in the following questions.
Q2: What is the primary mechanism of racemization or epimerization I should be concerned about during the coupling reaction?
A2: During an amide coupling reaction, there are two primary components whose stereochemistry can be compromised:
-
The Carboxylic Acid Partner (Racemization): This is the most common and well-documented pathway for loss of stereochemical integrity in amide bond formation.[4][5] The mechanism proceeds through the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate. The proton on the α-carbon of the activated amino acid is acidic and can be abstracted by a base, leading to a loss of stereochemical information. The incoming amine can then attack this achiral intermediate from either face, resulting in a mixture of enantiomers or diastereomers.[4]
-
The Piperidine Partner (Epimerization): While less common for saturated heterocycles compared to the carboxylic acid partner, epimerization of the piperidine at C3 or C4 is a potential risk, particularly under basic conditions. The hypothetical mechanism involves a base-mediated abstraction of a proton at either the C3 or C4 position to form a transient, planar enamine or an iminium ion intermediate.[6][7] The presence of the electron-withdrawing fluorine atom at C3 could potentially increase the acidity of the proton at C4.[8][9] Reprotonation of this planar intermediate can occur from either face, leading to the formation of the undesired diastereomer.
It is crucial to select reaction conditions that kinetically favor direct amide bond formation over these competing racemization and epimerization pathways.
Troubleshooting Guide: Preventing Epimerization
Issue 1: Loss of Diastereomeric Purity Detected After Coupling Reaction
Symptoms: Chiral HPLC or NMR analysis of the final product shows the presence of an undesired diastereomer that was absent in the starting (3S,4S)-3-Fluoro-4-methoxypiperidine.
Root Cause Analysis & Solutions:
The loss of diastereomeric purity can originate from either the carboxylic acid or the piperidine. The following strategies address both possibilities, with a primary focus on mitigating the most common racemization pathways.
The choice of coupling reagent is paramount. Modern uronium/aminium-based reagents are generally preferred over carbodiimides alone due to their higher reactivity, which promotes rapid amide bond formation, kinetically disfavoring the formation of the problematic oxazolone intermediate.[4][10]
-
Recommended Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): An excellent choice known for its high efficiency and ability to suppress racemization, especially when used with its corresponding additive, HOAt.[10][11][12]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and widely used coupling reagent. The addition of HOBt is recommended to further minimize racemization.[11]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with coupling efficiencies comparable to HATU but with improved safety and solubility profiles.[13]
-
-
Reagents to Use with Caution:
-
Carbodiimides (DCC, EDC): While effective, these reagents are more prone to causing racemization when used without additives.[13] If their use is necessary (e.g., for cost or solubility reasons), the addition of racemization-suppressing additives is mandatory.
-
-
Essential Additives:
-
HOAt (1-Hydroxy-7-azabenzotriazole): Superior to HOBt in accelerating coupling and suppressing racemization due to the anchimeric assistance provided by the pyridine nitrogen.[14]
-
HOBt (1-Hydroxybenzotriazole): The classic additive that significantly reduces racemization when used with carbodiimides or uronium salts.[15]
-
| Coupling Reagent | Additive | Racemization Potential | Comments |
| HATU | HOAt (inherent) | Low | Highly recommended for challenging couplings.[10][11] |
| HBTU/TBTU | HOBt | Low to Medium | Add HOBt for optimal results.[11] |
| COMU | Oxyma Pure (inherent) | Low | Safer alternative to HOBt/HOAt-based reagents.[13] |
| EDC/DCC | HOBt or HOAt | High (without additive) | Mandatory to use with an additive.[13] |
The base plays a dual role: it deprotonates the piperidinium salt (if used as such) and neutralizes the acid formed during the reaction. However, an excessively strong or sterically unhindered base can promote racemization by abstracting the α-proton of the activated carboxylic acid or potentially a proton from the piperidine ring.[7][16]
-
Recommended Bases:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base that is the standard choice for most coupling reactions. Its bulkiness minimizes side reactions.[17]
-
2,4,6-Collidine: A slightly weaker and more hindered base than DIPEA. It is an excellent choice in cases where racemization is particularly problematic.[13]
-
-
Bases to Avoid:
-
Triethylamine (TEA): Less sterically hindered and more nucleophilic than DIPEA, which can lead to undesired side reactions.[17]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A very strong, non-nucleophilic base that can significantly increase the rate of epimerization.
-
| Base | pKa of Conjugate Acid | Steric Hindrance | Recommendation |
| DIPEA | ~10.7 | High | Recommended for general use.[17] |
| 2,4,6-Collidine | ~7.4 | High | Excellent for sensitive substrates.[13] |
| N-Methylmorpholine (NMM) | ~7.4 | Medium | Acceptable alternative, but less hindered than DIPEA. |
| Triethylamine (TEA) | ~10.7 | Low | Use with caution; higher risk of side reactions.[17] |
Pro-Tip: Use the minimum necessary amount of base. Typically, 2 equivalents are sufficient for a coupling reaction starting from the free amine. If you are using the hydrochloride salt of the piperidine, an additional equivalent of base will be required.
-
Temperature: Perform the coupling at 0 °C and allow it to slowly warm to room temperature. Low temperatures disfavor the competing racemization/epimerization pathways.[13] Avoid heating the reaction unless absolutely necessary for sterically demanding substrates.
-
Solvent: Use polar aprotic solvents like DMF or NMP. Polar solvents can sometimes increase epimerization rates, so if issues persist, consider less polar options like dichloromethane (DCM), provided all components are soluble.[16]
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and additive for a short period (1-5 minutes) before adding the (3S,4S)-3-Fluoro-4-methoxypiperidine can sometimes be beneficial. However, prolonged pre-activation times can increase the risk of oxazolone formation. A better approach is often to add the coupling reagent to a mixture of the acid, amine, and base.
Experimental Protocols & Methodologies
Protocol 1: General Low-Racemization Amide Coupling using HATU
This protocol is designed to minimize the risk of epimerization for both coupling partners.
-
To a stirred solution of the carboxylic acid (1.0 eq.) and (3S,4S)-3-Fluoro-4-methoxypiperidine (1.0-1.2 eq.) in anhydrous DMF (0.1-0.5 M) at 0 °C, add DIPEA (2.5 eq.).
-
Add HATU (1.2 eq.) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an appropriate organic solvent (e.g., EtOAc, DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Diastereomeric Purity Analysis by Chiral HPLC
A robust analytical method is essential to confirm the stereochemical integrity of your product.
-
Column Selection: A chiral stationary phase is required. Columns based on amylose or cellulose derivatives (e.g., Chiralpak series) are often effective for separating diastereomers.
-
Mobile Phase Screening: Start with a standard mobile phase system such as Hexane/Isopropanol or Hexane/Ethanol. A small amount of a basic or acidic additive may be required to improve peak shape.
-
Method Development: Develop a gradient or isocratic elution method to achieve baseline separation of the desired (3S,4S) product from any potential (3R,4S), (3S,4R), or (3R,4R) diastereomers.
-
Quantification: Integrate the peak areas of all observed diastereomers to determine the diastereomeric excess (d.e.).
Visualizations: Reaction Mechanisms and Workflows
References
- Douglas, C. J., & Overman, L. E. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society.
-
AAPPTec. (n.d.). Technical Support Information Bulletin 2105 - HATU. Retrieved from [Link]
- O'Hagan, D. (2008). 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine. Journal of Fluorine Chemistry.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146.
- Al-Dulayymi, J. R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 6271.
- Zhang, H., et al. (2022). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Study.com. (n.d.). What is the relative trend in acidity and pKa of the two compounds? Pyridinium and piperidinium. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Five Key Factors That Influence Acidity. Retrieved from [Link]
- Bennett, C. S., et al. (2013). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society.
- Wu, M., et al. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. RSC Advances, 12(24), 14724-14728.
-
Reddit. (2023). Does using DIPEA in a peptide coupling reaction that different from TEA?. Retrieved from [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
- Wang, X., et al. (2021).
-
Reddit. (2025). Can someone explain why Fluorine is considered as the most acidic?. Retrieved from [Link]
- Glorius, F., et al. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.
-
ResearchGate. (2025). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Retrieved from [Link]
-
PubChem. (n.d.). 1-Piperidinium. Retrieved from [Link]
-
ResearchGate. (2024). N-Acylation Reactions of Amines. Retrieved from [Link]
- Li, G., et al. (2021). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.
-
Chemistry LibreTexts. (2024). 9.3: Structural Effects on Acidity and Basicity. Retrieved from [Link]
-
Watanabe, H. (n.d.). Epimerization of Peptide. Retrieved from [Link]
- Miller, S. R., et al. (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature [beilstein-journals.org]
- 11. peptide.com [peptide.com]
- 12. apexbt.com [apexbt.com]
- 13. Electrochemical Vicinal C–H Difunctionalization of Saturated Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bcc.bas.bg [bcc.bas.bg]
- 16. mdpi.com [mdpi.com]
- 17. reddit.com [reddit.com]
Solubility of (3S,4S)-3-Fluoro-4-methoxypiperidine HCl in organic solvents
Answering the complex challenges of modern drug discovery requires a deep understanding of the physicochemical properties of novel chemical entities. This Technical Support Guide provides researchers, scientists, and drug development professionals with in-depth information and practical advice on the solubility of (3S,4S)-3-Fluoro-4-methoxypiperidine HCl , a substituted heterocyclic compound of interest in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility profile of (3S,4S)-3-Fluoro-4-methoxypiperidine HCl in common organic solvents?
A1: As a hydrochloride salt of an organic amine, the compound is ionic and polar. Its solubility is governed by the principle of "like dissolves like"[1]. The piperidine hydrochloride core structure makes it significantly more soluble in polar solvents than its corresponding free base. The presence of the fluoro and methoxy groups further influences its polarity.
Based on these structural features and the known solubility of similar compounds like piperidine hydrochloride[2][3], the following qualitative solubility profile is anticipated:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Freely Soluble | The compound is an ionic salt, which readily dissolves in polar protic solvents capable of hydrogen bonding and solvating ions. Piperidine hydrochloride itself is soluble in water and alcohol[2]. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately Soluble | These solvents have high dielectric constants and can solvate the polar molecule through dipole-dipole interactions. However, solubility might be less than in protic solvents. DMSO is often used for creating stock solutions of library compounds[4]. |
| Halogenated | Dichloromethane (DCM), Chloroform | Slightly Soluble to Sparingly Soluble | While more polar than hydrocarbons, these solvents are generally not polar enough to effectively dissolve ionic salts. Some solubility may be observed, but it is likely to be limited. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Insoluble to Very Slightly Soluble | These solvents have low polarity and are poor at solvating ionic compounds. Amine salts are generally insoluble in ether[5]. |
| Nonpolar Aromatic | Toluene, Benzene | Insoluble | The significant polarity mismatch between the ionic salt and the nonpolar solvent results in negligible solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | Strong solute-solvent interactions are absent, leading to insolubility[1]. Piperidine itself has limited solubility in hexane[6]. |
Q2: I am struggling to dissolve the compound in my chosen solvent. What are the common causes and how can I troubleshoot this?
A2: Dissolution issues can arise from several factors, often related to solvent choice or kinetic barriers. Our troubleshooting workflow can help diagnose the problem.
Caption: Troubleshooting workflow for dissolution issues.
See the Troubleshooting Guide below for more detailed steps corresponding to this workflow.
Q3: How does temperature affect the solubility of (3S,4S)-3-Fluoro-4-methoxypiperidine HCl?
A3: For most solid solutes dissolving in liquid solvents, solubility increases with temperature[7]. The dissolution of a solid is typically an endothermic process, meaning it consumes heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium toward the dissolved state, allowing more solute to enter the solution[1].
Therefore, if you are experiencing difficulty dissolving the compound, gentle warming (e.g., to 30-40°C) can significantly improve both the rate of dissolution and the overall solubility. However, always be mindful of the compound's stability; do not heat excessively or for prolonged periods without prior stability data.
Q4: Are there any specific handling or stability issues to be aware of when making solutions?
A4: Yes. Piperidine-based compounds and their salts require careful handling:
-
Hygroscopicity: Amine hydrochloride salts can be hygroscopic, meaning they absorb moisture from the air[3]. This can affect weighing accuracy and introduce water into your experiment. Always handle the solid in a dry environment (e.g., glove box or low-humidity balance enclosure) and keep the container tightly sealed.
-
pH Sensitivity: In aqueous solutions, the pH will be acidic due to the hydrochloride salt. The solubility of the compound is dependent on its protonated state. If the pH is raised by adding a base, the free amine will be generated. The free amine is significantly less polar and will likely have much lower aqueous solubility, potentially causing it to precipitate out of solution.
-
Oxidation: While the hydrochloride salt is generally more stable than the free base, piperidines can be susceptible to oxidation over time, which may lead to discoloration (yellowing/browning)[8]. It is best to use freshly prepared solutions and store them under an inert atmosphere (e.g., nitrogen or argon) if they are to be kept for an extended period.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: The compound "oils out" or forms a persistent suspension instead of dissolving.
-
Cause: This often happens when the solvent has insufficient polarity to fully dissolve the ionic salt. You are likely observing a phase separation where the highly concentrated solute forms a liquid or amorphous solid phase. This can occur in solvents like dichloromethane or THF.
-
Solution:
-
Add a Co-Solvent: Introduce a small amount of a more polar solvent, such as methanol or DMSO, dropwise until the solution becomes clear.
-
Change Solvents: Discard the attempt and choose a more appropriate polar solvent from the high-solubility category, such as pure methanol.
-
Issue 2: The compound dissolves initially but then a precipitate forms.
-
Cause 1: Supersaturation. If dissolution was aided by heating, the solution might have become supersaturated. Upon cooling to room temperature, the solubility limit is exceeded, and the excess compound crystallizes out.
-
Solution: Re-warm the solution to re-dissolve the precipitate. If the solution must be used at room temperature, you will need to either dilute it or accept that the concentration achieved is the true solubility limit at that temperature.
-
-
Cause 2: Chemical Reaction. In reactive solvent systems or in the presence of contaminants, the compound may be degrading or reacting to form a less soluble byproduct. For instance, if a basic impurity is present, it could deprotonate the piperidinium hydrochloride, causing the less soluble free base to precipitate.
-
Solution: Ensure solvent purity and inertness. If preparing an aqueous solution, use a buffer to maintain an acidic pH.
-
Issue 3: The dissolution process is extremely slow.
-
Cause: Dissolution is a kinetic process that depends on surface area and energy. Large crystals will dissolve more slowly than a fine powder.
-
Solution:
-
Reduce Particle Size: If safe and feasible, gently crush any large crystals with a clean spatula before adding the solvent. Reducing particle size increases the surface area-to-volume ratio, accelerating dissolution[9].
-
Increase Agitation: Ensure the mixture is being stirred vigorously.
-
Apply Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves create cavitation, which helps to break up solid particles and accelerate dissolution.
-
Experimental Protocol: Determining Equilibrium Solubility
This protocol describes a standard shake-flask method to determine the quantitative solubility of (3S,4S)-3-Fluoro-4-methoxypiperidine HCl in a specific solvent at a set temperature (e.g., 25°C).
Caption: Experimental workflow for solubility determination.
Materials:
-
(3S,4S)-3-Fluoro-4-methoxypiperidine HCl
-
Calibrated analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Calibrated micropipettes
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)
Procedure:
-
Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a pre-weighed glass vial. The key is to ensure undissolved solid remains at the end of the experiment[10]. Record the exact mass.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial using a calibrated pipette.
-
Equilibration: Tightly seal the vial and place it in a temperature-controlled shaker set to 25°C. Agitate the mixture for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium[4].
-
Phase Separation: After the equilibration period, remove the vial from the shaker and let it stand undisturbed at the same constant temperature for at least 2 hours. This allows the undissolved solid to settle completely, leaving a clear, saturated supernatant.
-
Sampling: Carefully withdraw an aliquot (e.g., 100 µL) of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any microscopic particulate matter.
-
Dilution & Analysis: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method. Quantify the concentration of the compound in the diluted sample using a pre-calibrated HPLC-UV or LC-MS method.
-
Calculation: Back-calculate to determine the concentration in the original undiluted supernatant. This value represents the equilibrium solubility of the compound in that solvent at 25°C, typically expressed in mg/mL or mmol/L.
References
- University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from a URL which is no longer active, but the content is mirrored and accessible.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
Royal Society of Chemistry. (n.d.). The effect of temperature on solubility. Education. [Link]
-
Quora. (2019, February 20). How would you test for solubility in a compound?[Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
Solubility of Things. (n.d.). Piperidine. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. [Link]
- 3ASenrise. (n.d.). Material Safety Data Sheet: 4-Cyanopiperidine hydrochloride. Retrieved from a URL which is no longer active, but the content is mirrored and accessible.
-
Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine Dihydrochloride. PubChem Compound Database. [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
-
Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?[Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
-
ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES | Science topic. [Link]
-
Kumar, P., et al. (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
- Petrov, V. A. (2009).
-
National Center for Biotechnology Information. (2025, August 12). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. PubMed. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
Validation & Comparative
Chiral HPLC separation methods for 3-fluoro-4-methoxypiperidine enantiomers
As a Senior Application Scientist, I recognize that the enantiomeric purity of pharmaceutical building blocks is not just a regulatory hurdle, but a fundamental cornerstone of safe and effective drug development. The 3-fluoro-4-methoxypiperidine scaffold is increasingly utilized in medicinal chemistry, where the specific stereochemistry can dictate pharmacological activity.[1] This guide provides a practical, in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving its enantiomers, grounded in both established principles and field-proven insights.
The Imperative of Enantioseparation
Chirality is central to biology. Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects.[2] Consequently, regulatory bodies worldwide mandate the separate evaluation of each enantiomer for new chiral drugs.[2] For a versatile building block like 3-fluoro-4-methoxypiperidine, developing a robust method to separate and quantify its enantiomers is a critical first step in the journey from discovery to clinical application.[3]
High-Performance Liquid Chromatography using Chiral Stationary Phases (CSPs) is the predominant technique for this purpose, offering high resolution, sensitivity, and scalability.[4][5]
Comparative Analysis of Chiral HPLC Methods
The success of a chiral separation hinges on the selection of the appropriate CSP and mobile phase. Polysaccharide-based CSPs, where derivatives of cellulose or amylose are coated or immobilized on a silica support, are the most versatile and widely successful for a broad range of chiral compounds, including nitrogen-containing heterocycles.[6][7]
The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. These interactions are a combination of hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance, which create a sufficient difference in binding energy to allow for chromatographic resolution.[8]
Below is a comparison of typical starting conditions for screening and method development for 3-fluoro-4-methoxypiperidine enantiomers based on common polysaccharide CSPs.
Table 1: Comparison of Polysaccharide-Based CSPs for 3-Fluoro-4-Methoxypiperidine Separation
| Chiral Stationary Phase (CSP) | Typical Mobile Phase (v/v/v) | Flow Rate (mL/min) | Temperature (°C) | Expected Resolution (Rs) | Expected Separation Factor (α) |
| Immobilized Amylose-Based | |||||
| Chiralpak® IA | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1) | 1.0 | 25 | > 1.5 | > 1.2 |
| Immobilized Cellulose-Based | |||||
| Chiralpak® IC | n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (85:15:0.1) | 1.0 | 25 | > 1.8 | > 1.3 |
| Coated Cellulose-Based | |||||
| Chiralcel® OD-H | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (95:5:0.1) | 1.0 | 25 | > 1.7 | > 1.25 |
| Coated Amylose-Based | |||||
| Chiralcel® OJ-H | n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1) | 1.0 | 25 | > 1.6 | > 1.3 |
Expertise & Experience: Decoding the Method Parameters
-
CSP Selection: The choice between amylose (e.g., IA, OJ-H) and cellulose (e.g., IC, OD-H) based CSPs is often empirical. A systematic screening of several phases is the most effective approach to find the optimal selectivity.[6] Immobilized phases (IA, IC) are generally recommended for method development as they are compatible with a wider range of solvents, offering greater flexibility compared to the more restrictive solvent choices for coated phases (OD-H, OJ-H).
-
Mobile Phase: For a basic compound like a piperidine, a normal-phase mobile phase consisting of an alkane (like n-hexane) and an alcohol modifier (like IPA or EtOH) is a standard starting point.[4]
-
The Role of the Alcohol Modifier: The type and concentration of the alcohol directly impact retention and selectivity. Isopropanol is a stronger hydrogen bond acceptor and donor than ethanol, which can lead to different interactions with the CSP and analyte, altering the separation.
-
The Critical Basic Additive: The piperidine nitrogen is basic and can interact strongly with residual acidic silanols on the silica support, leading to severe peak tailing. Adding a small amount (typically 0.1%) of a basic additive like Diethylamine (DEA) to the mobile phase is crucial.[4] The DEA acts as a competitive base, masking the silanols and ensuring symmetrical, efficient peaks.
Detailed Experimental Protocol: A Self-Validating System
This protocol describes a robust, validated method for the baseline separation of 3-fluoro-4-methoxypiperidine enantiomers using an immobilized cellulose-based CSP.
Objective: To achieve a resolution (Rs) of ≥ 1.5 between the enantiomers with a tailing factor between 0.8 and 1.5 for each peak.
1. Instrumentation and Materials:
-
HPLC System with a UV or PDA detector (e.g., Agilent 1260, Waters Alliance)
-
Chiral Stationary Phase: Chiralpak® IC (4.6 x 250 mm, 5 µm)
-
Solvents: HPLC-grade n-Hexane, Ethanol (200 proof), and Diethylamine
-
Sample: Racemic 3-fluoro-4-methoxypiperidine (~1.0 mg/mL) dissolved in the mobile phase.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as piperidines often lack a strong chromophore, low UV is necessary unless derivatized[4])
-
Injection Volume: 5 µL
3. Procedure:
-
Mobile Phase Preparation: In a 1 L volumetric flask, add 1.0 mL of Diethylamine. Add approximately 150 mL of Ethanol. Dilute to the 1 L mark with n-Hexane. Mix thoroughly and degas for 15 minutes via sonication.
-
System Equilibration: Install the Chiralpak® IC column and equilibrate the system with the mobile phase at 1.0 mL/min until a stable baseline is observed (typically 30-60 minutes).
-
Sample Injection: Inject 5 µL of the prepared sample solution.
-
Data Analysis: Integrate the resulting peaks. Calculate the resolution (Rs), separation factor (α), and tailing factor (T) for the enantiomeric peaks.
4. System Suitability Criteria:
-
Resolution (Rs): Must be ≥ 1.5 to ensure baseline separation.
-
Tailing Factor (T): Must be ≤ 1.5 for both peaks to ensure accurate integration.
-
Repeatability: Relative standard deviation (RSD) of retention times for six replicate injections should be ≤ 1.0%.
Visualizing the Method Development Workflow
A structured approach is key to efficient method development. The following workflow illustrates the logical progression from initial screening to a fully optimized method.
Caption: Logical workflow for developing a robust chiral HPLC separation method.
References
-
Ilisz, I., et al. Enantioselective high-performance liquid chromatographic separation of fluorinated ß-amino acids. SZTE Publicatio Repozitórium. [Link]
-
Fustero, S., et al. (2021). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Molecules, 26(11), 3359. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
PubMed. Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides: Application in chiral separation of dipeptides under reversed phase conditions. [Link]
-
Phenomenex. The Chiral Notebook. [Link]
-
ResearchGate. Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. [Link]
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]
-
PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
PubMed. A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. [Link]
-
Royal Society of Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]
-
ACS Publications. Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. [Link]
-
MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Navigating Metabolic Stability: A Comparative Guide to (3S,4S)-3-Fluoro-4-methoxypiperidine and its Non-fluorinated Analogs
For the modern medicinal chemist, the piperidine ring is a ubiquitous scaffold, a reliable framework upon which countless therapeutic agents are built.[1] However, its very versatility can also be its downfall, as it often presents a "soft spot" for metabolic enzymes, leading to rapid clearance and diminished in vivo efficacy. The strategic introduction of fluorine into this privileged structure has emerged as a powerful tactic to enhance metabolic stability.[2][3] This guide provides an in-depth comparison of the metabolic stability of (3S,4S)-3-Fluoro-4-methoxypiperidine and its non-fluorinated counterparts, supported by established principles, data from analogous compounds, and detailed experimental protocols.
The carbon-fluorine bond, owing to its exceptional strength, is significantly more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond.[2] By replacing metabolically vulnerable C-H bonds with C-F bonds, the metabolic fate of a drug candidate can be profoundly altered, often resulting in an extended half-life and an improved pharmacokinetic profile.[2][3]
The Impact of Fluorine on Piperidine Metabolism: A Mechanistic Overview
The metabolic liability of piperidine rings is primarily attributed to oxidation reactions catalyzed by CYP enzymes.[4] These reactions typically occur at positions alpha to the nitrogen atom or at other accessible C-H bonds on the ring. The introduction of a highly electronegative fluorine atom can sterically and electronically shield adjacent positions from metabolic attack.
This "metabolic blocking" effect is a cornerstone of modern drug design. Furthermore, the introduction of fluorine can lower the pKa of the piperidine nitrogen, which can reduce off-target activities and improve a compound's overall developability profile.[5]
Below is a diagram illustrating the general principle of how fluorination can block CYP450-mediated metabolism of a piperidine ring.
Caption: Workflow for the Liver Microsomal Stability Assay.
Materials:
-
Test compound and non-fluorinated analog
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound and its non-fluorinated analog in a suitable organic solvent (e.g., DMSO).
-
On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound or analog to initiate the reaction (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .
-
Plasma Stability Assay
This assay evaluates the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can contribute to metabolism.
Caption: Workflow for the Plasma Stability Assay.
Materials:
-
Test compound and non-fluorinated analog
-
Pooled human plasma (with anticoagulant, e.g., heparin)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound and its non-fluorinated analog in a suitable organic solvent (e.g., DMSO).
-
Thaw the pooled human plasma at 37°C and centrifuge to remove any precipitates.
-
-
Incubation:
-
In a 96-well plate, add the plasma.
-
Add the test compound or analog to the plasma (final concentration typically 1 µM).
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to precipitate proteins and stop the reaction.
-
-
Sample Processing and Analysis:
-
Vortex the quenching plate to ensure thorough mixing.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
-
Data Analysis:
-
Plot the percentage of parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the line, similar to the liver microsomal stability assay.
-
Conclusion
References
- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.
- Ciaz, J. D., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Chen, X., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics, and drug interactions. PubMed.
- Bieler, S., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
- BenchChem Technical Support Team. (2025). The Discovery and Strategic Application of Fluorinated Piperidines in Modern Drug Development: An In-depth Technical Guide. Benchchem.
- Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed.
- Hu, C., et al. (2025). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions.
- Ningbo Inno Pharmchem Co., Ltd. (2026).
- Fu, Z., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions.
- Singh, V., & Liu, J. (2020). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences.
- Grygorenko, O. O., et al. (2025). The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge-dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion.
- Pan, Y., et al. (2022).
- Ali, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Glorius, F., et al. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Lee, B. C., et al. (2011). In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. PubMed.
- Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed.
- Kharasch, E. D., et al. (1999). Clinical sevoflurane metabolism and disposition. II.
- ResearchGate. (n.d.). Stability in human and rat liver microsomes.
- Chernykh, A. V., et al. (2022).
- Traynor, J. R., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed.
- Anderson, E. A., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry.
- Thevis, M., et al. (2022). In Vitro Metabolism of Doping Agents (Stanozolol, LGD-4033, Anastrozole, GW1516, Trimetazidine) by Human Seminal Vesicle and Liver Fractions. MDPI.
- Shu, Y. Z., & Zhuo, X. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
- Adamowicz, P., et al. (2020).
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. scientificupdate.com [scientificupdate.com]
A Senior Application Scientist's Guide to Purity Analysis of (3S,4S)-3-Fluoro-4-methoxypiperidine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern drug development, the precise characterization of novel chemical entities is paramount. The stereochemical and chemical purity of a molecule like (3S,4S)-3-Fluoro-4-methoxypiperidine, a potentially valuable building block in medicinal chemistry, directly influences its pharmacological and toxicological profile. The presence of even minute quantities of impurities—be they stereoisomers, starting materials, by-products, or degradation products—can lead to misleading biological data, unforeseen toxicity, and significant delays in the development pipeline.
This guide provides a comprehensive comparison of analytical standards and methodologies for assessing the purity of (3S,4S)-3-Fluoro-4-methoxypiperidine. As a senior application scientist, my objective is to not only present various analytical techniques but also to delve into the scientific rationale behind their selection and application, empowering you to make informed decisions for your specific research needs.
Understanding the Impurity Landscape of Fluorinated Piperidines
Before delving into analytical methodologies, it is crucial to anticipate the potential impurities that may arise during the synthesis of (3S,4S)-3-Fluoro-4-methoxypiperidine. A proactive understanding of the synthetic route and the inherent reactivity of the intermediates allows for the development of targeted and effective analytical methods.
Potential impurities can be broadly categorized as:
-
Stereoisomers: The diastereomers ((3R,4S), (3S,4R), (3R,4R)) and the enantiomer ((3R,4R)-3-Fluoro-4-methoxypiperidine) are critical impurities to monitor and control. Their presence can significantly alter the biological activity and safety profile of the target compound.
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. A common impurity in the synthesis of fluorinated compounds is the corresponding "des-fluoro" analog, formed through hydrodefluorination.[1][2]
-
Degradation Products: The stability of the final compound under various storage and handling conditions should be assessed to identify any potential degradants.
-
Residual Solvents: Solvents used in the synthesis and purification steps must be quantified to ensure they are below the limits defined by regulatory guidelines such as ICH Q3C.[3]
The following diagram illustrates the logical workflow for a comprehensive purity assessment of (3S,4S)-3-Fluoro-4-methoxypiperidine.
Caption: A logical workflow for the comprehensive purity assessment of (3S,4S)-3-Fluoro-4-methoxypiperidine.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific purity attribute being assessed. No single method is sufficient for a complete purity profile. The following sections compare the most relevant techniques, highlighting their strengths and weaknesses in the context of analyzing (3S,4S)-3-Fluoro-4-methoxypiperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantification
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[4][5] For (3S,4S)-3-Fluoro-4-methoxypiperidine, ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and connectivity.
-
Expertise & Experience: The coupling patterns and chemical shifts in the ¹H and ¹³C NMR spectra provide definitive evidence of the relative stereochemistry of the fluorine and methoxy substituents. Furthermore, ¹⁹F NMR is highly sensitive and can be used to detect and quantify fluorine-containing impurities. The conformational behavior of fluorinated piperidines can also be studied using NMR, which can provide insights into their biological activity.[6][7]
-
Trustworthiness (Quantitative NMR - qNMR): When performed with a certified internal standard, qNMR is a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself. This makes it an authoritative technique for assigning the purity of a new chemical entity.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh approximately 10-20 mg of (3S,4S)-3-Fluoro-4-methoxypiperidine and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube.
-
Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculation: Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the certified internal standard
-
Chromatographic Techniques: Separating and Quantifying Impurities
Chromatography is the cornerstone for separating and quantifying impurities.[] The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte and its impurities.
A. High-Performance Liquid Chromatography (HPLC/UPLC): Versatility for Non-Volatile Impurities
HPLC is the most widely used technique for purity determination due to its high resolution, sensitivity, and applicability to a wide range of compounds.[9]
-
Expertise & Experience: For a polar compound like (3S,4S)-3-Fluoro-4-methoxypiperidine, reversed-phase HPLC with a C18 column is a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile, methanol) with an additive like formic acid or trifluoroacetic acid to improve peak shape. A UV detector is commonly used, although a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be employed for compounds lacking a strong chromophore.
-
Trustworthiness (Method Validation): A robust HPLC method for purity determination must be validated according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, linear, and robust.
B. Chiral Chromatography (HPLC and SFC): The Key to Enantiomeric and Diastereomeric Purity
Given the chiral nature of (3S,4S)-3-Fluoro-4-methoxypiperidine, the separation of its stereoisomers is critical. Chiral chromatography, particularly with polysaccharide-based chiral stationary phases (CSPs), is the method of choice.[10] Supercritical Fluid Chromatography (SFC) is often a powerful alternative to HPLC for chiral separations, offering faster analysis times and reduced solvent consumption. In fact, for 3-fluoro-4-methoxypiperidine, SFC can achieve an enantiomeric excess of 99.8%.
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, etc.) with different mobile phases.
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can be used to improve peak shape.
-
Reversed Phase: Use mixtures of water or a buffer with an organic modifier (e.g., acetonitrile, methanol).
-
-
Optimization: Once a promising separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of all stereoisomers.
C. Gas Chromatography (GC): Ideal for Volatile Impurities and Residual Solvents
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for identifying and quantifying residual solvents and volatile process-related impurities. When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural information for impurity identification.
-
Expertise & Experience: For (3S,4S)-3-Fluoro-4-methoxypiperidine, which is a relatively small molecule, GC analysis is highly feasible. A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. The inlet and detector temperatures should be optimized to ensure efficient vaporization without thermal degradation.
-
Trustworthiness (Headspace GC): For the analysis of residual solvents, headspace GC is the standard technique, as it avoids contamination of the GC system with non-volatile matrix components.
Mass Spectrometry (MS): Unambiguous Identification of Impurities
Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is the most powerful tool for the identification of unknown impurities.[9] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an impurity.
The following diagram illustrates the relationship between the different analytical techniques and the type of purity information they provide.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. Buy 3-Fluoro-4-methoxypiperidine [smolecule.com]
- 10. hilarispublisher.com [hilarispublisher.com]
Safety Operating Guide
Mastering the Safe Handling of (3S,4S)-3-Fluoro-4-methoxypiperidine: A Guide to Personal Protective Equipment and Disposal
An Essential Guide for Researchers in Drug Discovery and Development
(3S,4S)-3-Fluoro-4-methoxypiperidine and its derivatives are increasingly vital scaffolds in modern medicinal chemistry, offering unique conformational constraints and metabolic stability. As these compounds become more prevalent in the laboratory, a comprehensive understanding of their safe handling is paramount. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this specific fluorinated piperidine derivative. Our focus is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their experiments and the safety of their workplace.
Understanding the Hazard Profile: Why Specific PPE is Non-Negotiable
The hydrochloride salt of (3S,4S)-3-Fluoro-4-methoxypiperidine is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. These hazards dictate a multi-faceted approach to PPE, where each component plays a critical role in mitigating a specific risk. The causality behind our PPE recommendations is rooted in preventing acute and chronic exposure through the primary routes: inhalation, dermal contact, and ocular exposure.
Core Personal Protective Equipment (PPE) Ensemble
The following table outlines the recommended PPE for handling (3S,4S)-3-Fluoro-4-methoxypiperidine in various laboratory settings. The selection is based on a risk assessment of typical laboratory operations.
| Scenario | Gloves | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale, <1g) in a fume hood | Double-gloved with nitrile or neoprene gloves. | Chemical safety goggles. | Flame-resistant lab coat. | Not typically required if handled in a certified chemical fume hood. |
| Handling neat material or large quantities (>1g) | Double-gloved with butyl rubber or Viton™ gloves over nitrile gloves. | Chemical safety goggles and a face shield. | Chemical-resistant apron over a flame-resistant lab coat. | Consider a NIOSH-approved respirator with an organic vapor cartridge, especially if there is a risk of aerosolization. |
| Column chromatography or other purification steps | Double-gloved with nitrile or neoprene gloves. | Chemical safety goggles. | Flame-resistant lab coat. | Not typically required if performed in a well-ventilated area or fume hood. |
| Accidental spill cleanup | Double-gloved with butyl rubber or heavy-duty nitrile gloves. | Chemical safety goggles and a face shield. | Chemical-resistant disposable gown or coveralls. | A NIOSH-approved respirator with an organic vapor cartridge is highly recommended. |
-
Nitrile Gloves: Offer good general chemical resistance and are suitable for incidental contact and handling dilute solutions. However, their resistance to prolonged exposure to organic solvents can be limited.[2]
-
Neoprene Gloves: Provide a broader range of chemical resistance than nitrile, particularly against acids and bases.[2]
-
Butyl Rubber Gloves: Are highly recommended for handling piperidine and its derivatives due to their excellent resistance to permeation by many organic compounds.
-
Viton™ Gloves: Offer superior resistance to a wide range of chemicals, including aromatic and chlorinated solvents, making them a robust choice for handling neat material or in situations with a high risk of splashing.
Double gloving is a crucial practice. It provides a secondary barrier in case the outer glove is compromised and allows for the safe removal of the contaminated outer glove without exposing the skin.[3]
Procedural Discipline: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination. Follow these steps meticulously.
dot graph Donning_Procedure { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead=normal];
Start [label="Wash Hands Thoroughly", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LabCoat [label="1. Don Lab Coat or Gown"]; Mask [label="2. Don Respirator or Face Mask (if required)"]; Goggles [label="3. Don Eye Protection (Goggles/Face Shield)"]; Gloves [label="4. Don Gloves (pull cuffs over lab coat sleeves)"]; End [label="Enter Work Area", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> LabCoat; LabCoat -> Mask; Mask -> Goggles; Goggles -> Gloves; Gloves -> End; } Caption: Sequential process for safely putting on PPE.
dot graph Doffing_Procedure { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", arrowhead=normal];
Start [label="In Designated Doffing Area", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gloves [label="1. Remove Outer Gloves (if double-gloved)"]; Apron [label="2. Remove Chemical Apron (if worn)"]; Gown [label="3. Remove Lab Coat or Gown (turn inside out)"]; Goggles [label="4. Remove Eye/Face Protection"]; Mask [label="5. Remove Respirator or Face Mask"]; InnerGloves [label="6. Remove Inner Gloves"]; End [label="Wash Hands Thoroughly", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Gloves; Gloves -> Apron; Apron -> Gown; Gown -> Goggles; Goggles -> Mask; Mask -> InnerGloves; InnerGloves -> End; } Caption: Step-by-step procedure for safe removal of PPE.
Operational and Disposal Plans: A Cradle-to-Grave Approach
Safe handling extends beyond personal protection to include the responsible management of waste and the decontamination of equipment.
All materials that come into contact with (3S,4S)-3-Fluoro-4-methoxypiperidine should be treated as hazardous waste.
Step-by-Step Waste Segregation and Disposal:
-
Solid Waste:
-
Contaminated gloves, pipette tips, weighing paper, and other disposable materials should be placed in a dedicated, clearly labeled hazardous waste bag within a fume hood.
-
The bag should be sealed when three-quarters full and placed in a secondary container for collection by your institution's environmental health and safety (EHS) department.
-
-
Liquid Waste:
-
Aqueous and organic waste streams should be segregated into appropriately labeled, compatible hazardous waste containers.
-
Do not mix incompatible waste streams. For example, acidic and basic solutions should be collected separately.
-
Ensure waste containers are kept closed when not in use and are stored in a secondary containment bin.
-
-
Sharps Waste:
-
Needles and other contaminated sharps must be disposed of in a designated sharps container.
-
Thorough decontamination of non-disposable equipment is essential to prevent cross-contamination and accidental exposure.
Step-by-Step Decontamination Protocol:
-
Initial Rinse: In a fume hood, rinse contaminated glassware and equipment with a suitable organic solvent in which the compound is soluble (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste.
-
Wash: Wash the rinsed equipment with a laboratory detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven.
-
Verification: For critical applications, a final rinse with a clean solvent can be collected and analyzed (e.g., by LC-MS) to confirm the absence of residual compound.
By adhering to these detailed procedures, researchers can confidently and safely handle (3S,4S)-3-Fluoro-4-methoxypiperidine, ensuring personal safety and the integrity of their scientific endeavors.
References
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]
-
The Hospital for Sick Children. (2021). Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
